2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride
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Overview
Description
2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H15ClFN It is a hydrochloride salt form of 2-Cyclopropyl-1-(2-fluorophenyl)ethanamine, which is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with an appropriate nucleophile.
Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through various pathways, including:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-1-(2-chlorophenyl)ethanamine hydrochloride
- 2-Cyclopropyl-1-(2-bromophenyl)ethanamine hydrochloride
- 2-Cyclopropyl-1-(2-methylphenyl)ethanamine hydrochloride
Uniqueness
2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Biological Activity
2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride is an organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H14FN·HCl, with a molecular weight of 179.23 g/mol. The presence of a cyclopropyl group and a fluorinated phenyl ring contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : The compound may bind to various receptors, including serotonin receptors (5-HT2C), which are implicated in mood regulation and appetite control. Studies suggest that it may exhibit selective agonistic properties at these receptors, influencing downstream signaling pathways associated with neurotransmission .
- Enzyme Interaction : It may also inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and energy metabolism.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can demonstrate activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 156.47 µM .
Pathogen | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Case Studies
- Serotonin Receptor Agonism : A study focused on the design of N-substituted derivatives of cyclopropylmethylamines revealed that certain modifications enhanced selectivity for the 5-HT2C receptor, suggesting potential applications in treating mood disorders and obesity .
- Antibacterial Efficacy : In a comparative study, several derivatives were tested against common bacterial strains. The results indicated that the presence of electron-withdrawing groups enhanced antibacterial activity, making these compounds promising candidates for further development .
Therapeutic Implications
The biological activities observed suggest that this compound could play a role in developing new pharmacological agents targeting neurological disorders and infections. Its selective action on serotonin receptors positions it as a candidate for treating conditions like anxiety and depression.
Properties
IUPAC Name |
2-cyclopropyl-1-(2-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-2-1-3-9(10)11(13)7-8-5-6-8;/h1-4,8,11H,5-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGZTWTWRCXDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC=CC=C2F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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